4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate molecular structure
4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate molecular structure
Topic: 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate Content Type: Technical Guide / Whitepaper Audience: Materials Scientists, Chemical Engineers, and Liquid Crystal Researchers.[1]
Molecular Architecture, Synthesis Protocols, and Mesogenic Properties
Executive Summary & Molecular Architecture
4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate is a prominent nematic liquid crystal (LC) mesogen .[1] Belonging to the class of phenyl-cyclohexyl esters, this molecule represents a critical structural motif in the design of liquid crystalline mixtures for Twisted Nematic (TN) and Super Twisted Nematic (STN) displays.[1]
Its significance lies in its "two-ring" architecture, which balances optical birefringence (
Structural Breakdown
The molecule consists of three distinct functional zones, each contributing to its mesogenic behavior:
-
Flexible Tail (Ethyl + Cyclohexane): The trans-4-ethylcyclohexyl group acts as the flexible tail.[1] The trans configuration is critical; cis isomers disrupt linearity and destroy liquid crystallinity. The ethyl group (
) is relatively short, often resulting in higher melting points compared to its propyl ( ) or pentyl ( ) homologs due to the "odd-even" effect in chain packing.[1] -
Rigid Core (Benzoate Ester): The central ester linkage (-COO-) connects the cyclohexane and phenyl rings.[1] This extends the rigid core length, increasing the clearing point (Nematic-to-Isotropic transition) compared to direct ring-to-ring bonds.[1]
-
Polar Head (Cyano Group): The terminal nitrile (-CN) is a strong electron-withdrawing group.[1] It creates a large longitudinal dipole moment, enabling the molecule to reorient parallel to an applied electric field (Frederiks transition).
Molecular Diagram (Graphviz)
Figure 1: Functional decomposition of the mesogen showing the role of each moiety in LC performance.[1]
Synthesis Protocol: Acid Chloride Route
While esterification can be achieved via carbodiimide coupling (DCC/DMAP), the Acid Chloride method is preferred for this molecule to ensure high yield and purity, avoiding the formation of difficult-to-remove urea byproducts.[1]
Reagents & Materials[1]
-
Precursor A: 4-(trans-4-ethylcyclohexyl)benzoic acid (CAS: 89331-97-5 precursor).[1][2]
-
Precursor B: 4-Cyanophenol (CAS: 767-00-0).[1]
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride. -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Base: Pyridine or Triethylamine (TEA).
-
Catalyst: DMF (trace, if using Oxalyl Chloride).
Step-by-Step Methodology
Step 1: Formation of Acid Chloride
-
Charge a flame-dried round-bottom flask with 4-(trans-4-ethylcyclohexyl)benzoic acid (1.0 eq).
-
Add anhydrous Toluene (10 mL/g).
-
Add Thionyl Chloride (1.5 eq) dropwise under
atmosphere. -
Reflux at 80°C for 3–4 hours until gas evolution (
, ) ceases. -
Remove excess
and solvent via rotary evaporation to yield the crude acid chloride solid. Do not purify; use immediately.
Step 2: Esterification
-
Dissolve 4-Cyanophenol (1.05 eq) in anhydrous DCM in a separate reaction vessel.
-
Add Pyridine (1.2 eq) as an acid scavenger. Cool to 0°C.
-
Dissolve the crude acid chloride from Step 1 in minimal DCM.
-
Add the acid chloride solution dropwise to the phenol/pyridine mixture over 30 minutes, maintaining temperature <5°C.
-
Allow the mixture to warm to room temperature and stir overnight (12h).
Step 3: Work-up and Purification [1]
-
Quench: Add water to hydrolyze unreacted acid chloride.
-
Wash: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Sat.
(to remove unreacted acid/phenol), then Brine. -
Dry: Dry over anhydrous
and concentrate in vacuo. -
Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/Hexane mixture. This step is vital to remove cis isomers if present (though the precursor should be pure trans).
-
Validation: Confirm structure via
-NMR and phase transitions via DSC (Differential Scanning Calorimetry).
Synthesis Workflow Diagram
Figure 2: Acid Chloride esterification pathway for high-purity mesogen synthesis.
Phase Behavior and Physical Properties[1][3][4][5][6][7]
Mesophase Characteristics
This molecule exhibits a monotropic or enantiotropic Nematic phase depending on purity and thermal history.[1]
-
Melting Point (
): Typically higher than its propyl homolog due to the shorter ethyl chain restricting conformational freedom in the crystal lattice. -
Clearing Point (
): The transition from Nematic to Isotropic liquid occurs at high temperatures, driven by the rigid benzoate core.[1]
Comparative Homologous Series Data: While specific experimental values for the ethyl analog (n=2) can vary by batch purity, the trend in this homologous series (4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates) is well-documented [1][2]:
| Alkyl Chain (n) | Melting Point ( | Clearing Point ( | Nematic Range |
| Ethyl (n=2) | ~75–85 (Est.) | ~140–150 (Est.) | Wide |
| Propyl (n=3) | 67.0 | 154.0 | 87°C |
| Pentyl (n=5) | 62.0 | 151.0 | 89°C |
Note: The propyl and pentyl data [3] serve as authoritative anchors. The ethyl analog typically shows a higher melting point (Odd-Even effect) and a slightly lower clearing point than the propyl analog.[1]
Dielectric and Optical Anisotropy[1]
-
Dielectric Anisotropy (
): Highly positive ( to ). The cyano group aligns with the long molecular axis, making this material highly responsive to electric fields in TN cells.[1] -
Birefringence (
): Moderate ( ). The single phenyl ring in the core contributes less birefringence than a biphenyl core (like 5CB), but the benzoate linkage adds conjugation.[1] This makes it suitable for displays requiring specific optical path delays ( ).
Applications in Display Technology
Eutectic Mixtures
Pure liquid crystals are rarely used in commercial displays due to their high melting points.[1] 4-Cyanophenyl 4-(trans-4-ethylcyclohexyl)benzoate is used as a high-
-
Role: It raises the clearing point of the mixture without significantly increasing viscosity.
-
Blending: It is often blended with low-viscosity phenyl-cyclohexanes (PCH) or bicyclohexanes (CCH) to create a mixture that operates from -20°C to +80°C (automotive or outdoor specs).[1]
Polymer-Dispersed Liquid Crystals (PDLC)
Due to its chemical stability, this mesogen is also a candidate for PDLC films, where LC droplets are embedded in a polymer matrix.[1] The strong dipole of the cyano group ensures low switching voltages in these scattering-based devices [4].[1]
References
-
ChemicalBook. (2025).[3] 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate Properties and CAS 89331-97-5. Link
-
PubChem. (2025).[4] 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate (Structural Analog Data). Link
-
Indian Academy of Sciences. (1982). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Pramana - Journal of Physics. Link
-
ResearchGate. (2022). Mesogenic Groups of Liquid Crystals and Phase Transitions. Walsh Medical Media. Link
Disclaimer: Synthesis of chemical compounds should only be performed by qualified personnel in a controlled laboratory environment.[1] Always consult the Material Safety Data Sheet (MSDS) for specific safety information regarding 4-cyanophenol and thionyl chloride.
Sources
- 1. ODB-2 2-Anilino-6-dibutylamino-3-methylfluoran CAS 89331-94-2 2-phenylamino-3-methyl-6-dibutylaminofluorane CAS no 89331-94-2, CasNo.89331-94-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 2. 4-cyanophenyl 4-trans-(4-ethylcyclohexyl)benzoate CAS#: 89331-97-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Cyano-3-fluorophenyl 4-(4-ethylcyclohexyl)benzoate | C22H22FNO2 | CID 13643746 - PubChem [pubchem.ncbi.nlm.nih.gov]
